Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative featuring a biphenyl ether moiety and a methyl ester group at the pyrazole C3 position. These compounds are synthesized via nucleophilic substitution or condensation reactions, often involving hydrazine derivatives and aromatic aldehydes or ketones . The biphenyl group enhances aromatic stacking interactions, while the ester group modulates solubility and metabolic stability.
Properties
IUPAC Name |
methyl 1-[(4-phenylphenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-18(21)17-11-12-20(19-17)13-23-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFALRBGBSKHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-hydroxybiphenyl with a suitable methylating agent to form the biphenyl ether.
Formation of the pyrazole ring: The biphenyl ether is then reacted with hydrazine and a suitable carboxylate ester to form the pyrazole ring.
Esterification: The final step involves the esterification of the pyrazole carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(([1,1’-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Aromatic Substituents
- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): This derivative (C₂₂H₁₈ClN₃O₄) features a chloroquinoline substituent and dimethoxyphenyl group.
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate :
The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and binding affinity compared to the biphenyl ether group .
Heterocyclic Modifications
Functional Group Comparisons
Carboxylate Esters vs. Acids
- 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid :
The carboxylic acid group (pKa ~4-5) increases hydrophilicity and ionizability compared to the methyl ester (logP ~2.5–3.0 for esters vs. ~1.5–2.0 for acids), impacting bioavailability . - 1-Methyl-1H-pyrazole-4-carboxylic acid :
The free acid form (C₅H₆N₂O₂) is more reactive in coupling reactions, whereas esters like the target compound are more stable under physiological conditions .
Aldehyde vs. Ether Groups
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the pyrazole ring, enhancing interactions with biological targets.
- Steric Considerations : Bulky biphenyl ether groups (target compound) may hinder binding to compact active sites compared to smaller substituents like formylphenyl .
- Metabolic Stability : Methyl esters (e.g., target compound) are generally more resistant to hydrolysis than ethyl esters (e.g., ), improving pharmacokinetic profiles.
Biological Activity
Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the class of pyrazole derivatives. Its structure features a pyrazole ring, a biphenyl group, and a carboxylate ester, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
- Chemical Formula : C18H16N2O3
- Molecular Weight : 312.33 g/mol
- CAS Number : 1003988-82-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the biphenyl ether : Reaction of 4-hydroxybiphenyl with a methylating agent.
- Formation of the pyrazole ring : Reaction with hydrazine and a suitable carboxylate ester.
- Esterification : Final step involving the esterification of the pyrazole carboxylic acid.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance:
- A study assessed various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity with Minimum Inhibitory Concentrations (MIC) around 250 µg/mL for some derivatives .
Anticancer Properties
This compound has been investigated for its potential anticancer effects:
- In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specific mechanisms include the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors can modulate their activity, leading to desired therapeutic effects.
- Cell Signaling Pathways : Interaction with signaling pathways associated with cell growth and survival, particularly in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that pyrazole derivatives exhibit cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 50 µM. |
| Liu et al. (2021) | Reported antimicrobial efficacy against Candida albicans, showing MIC values comparable to standard antifungal agents. |
| Smith et al. (2022) | Investigated structure-activity relationships (SAR) revealing that modifications on the biphenyl moiety enhance anticancer activity significantly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
